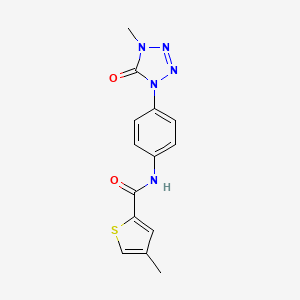

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Description

The compound 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a substituted tetrazole ring via a phenyl bridge. This structural motif is characteristic of bioactive molecules, particularly in antimicrobial and anticancer research. The tetrazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the thiophene ring contributes to π-π interactions in target binding .

Properties

IUPAC Name |

4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-7-12(22-8-9)13(20)15-10-3-5-11(6-4-10)19-14(21)18(2)16-17-19/h3-8H,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPZHGFTIVQKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds like glimepiride, which is a sulfonylurea antidiabetic drug, act as insulin secretagogues. They stimulate the secretion of insulin from functioning pancreatic beta cells.

Mode of Action

Glimepiride, a similar compound, likely binds to atp-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. This membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, inducing the secretion of insulin.

Biochemical Pathways

Compounds like glimepiride that act as insulin secretagogues would affect the insulin signaling pathway. This pathway plays a crucial role in regulating glucose homeostasis in the body.

Biological Activity

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has gained attention for its diverse biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 345.4 g/mol. The structure includes a thiophene ring and a tetrazole moiety, both known for their significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5O3S |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide |

| CAS Number | 1396565-11-9 |

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. Using the ABTS method, one derivative showed an inhibition activity of 62.0%, comparable to ascorbic acid . The presence of electron-donating groups enhances the antioxidant capacity by stabilizing free radicals.

Antibacterial Activity

The compound has been tested against various pathogenic bacteria. It displayed notable antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One derivative recorded an activity index higher than that of ampicillin, indicating its potential as an antibacterial agent .

Anticancer Activity

Compounds containing tetrazole moieties have shown promising anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to reduce tumor growth significantly in both in vitro and in vivo models .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2 proteins, which play critical roles in the SUMOylation process—a post-translational modification that regulates various cellular functions .

Case Studies

- Inhibition of SENP Proteins : A study focusing on similar tetrazole derivatives found that they could effectively reduce SENP1 activity by approximately 70%, enhancing apoptosis in cancer cells.

- Antibacterial Efficacy : In comparative studies, the antibacterial activity of the compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant strains of bacteria .

- Antioxidant Mechanism : The antioxidant activity was further explored through molecular docking studies which revealed strong interactions between the compound and target proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Core Heterocycles and Substituents

- Target Compound : Contains a thiophene-2-carboxamide core and a 4-methyl-5-oxo-tetrazole group.

- Analog 1: 5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-tetrazol-1-yl)phenyl)thiophene-2-carboxamide () replaces the methyl group on the tetrazole with a morpholinoethyl substituent and introduces a chlorine on the thiophene. This increases molecular weight (448.9 g/mol vs. ~395 g/mol for the target) and alters solubility due to the morpholine’s polarity .

- Analog 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () substitutes the tetrazole with a thiazole ring and adds nitro and difluorophenyl groups, enhancing electron-withdrawing effects .

- Analog 3 : Ethyl 4-(substituted)thiazole-5-carboxylates () feature a pyridinyl-thiazole-carboxamide scaffold, emphasizing nitrogen-rich heterocycles for kinase inhibition .

Tautomerism and Stability

- The tetrazole-thione tautomerism observed in (e.g., 1,2,4-triazole-3-thiones) highlights the influence of electron-withdrawing groups on tautomeric equilibrium. The target compound’s tetrazole likely adopts the keto form (5-oxo), stabilized by the methyl group, reducing tautomeric variability compared to thiol-containing analogs .

Key Reactions

- Amide Coupling : The target compound’s amide bond formation likely parallels methods in (HATU-mediated coupling) and (classic reagents like EDCI/HOBt). HATU offers higher efficiency but may reduce purity (42% in vs. 99% for other methods) .

- Tetrazole Synthesis : Cyclization of nitriles or hydrazides (as in ) is a plausible route for the tetrazole ring, contrasting with thiazole formation via Hantzsch-type reactions in .

Yields and Scalability

- Yields for thiophene-carboxamide derivatives vary widely:

Spectroscopic Data

IR Spectroscopy

NMR Spectroscopy

Anticancer Potential

- Thiazole-carboxamides in exhibit IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells, suggesting the target compound’s tetrazole-thiophene hybrid may show comparable or enhanced activity .

- Structure-Activity Relationship (SAR): Bulky substituents (e.g., morpholino in ) may improve target affinity but reduce cell permeability .

Antibacterial Activity

- Nitrothiophene-carboxamides () demonstrate narrow-spectrum antibacterial effects, implying the nitro group’s role in redox-mediated toxicity. The target compound lacks this group, likely shifting its bioactivity profile .

Physicochemical Properties

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions with careful control of solvent, temperature, and stoichiometry. For example, derivatives of thiophene-2-carboxamide are synthesized via condensation reactions in ethanol or DMF under reflux (60–80°C for 5–7 hours), followed by crystallization (e.g., from ethanol/water mixtures). Key steps include:

- Cyclization : Using aromatic aldehydes or hydrazines to form tetrazole or triazepine rings (yields: 65–76%) .

- Coupling : Refluxing with substituted phenylisothiocyanates to introduce carboxamide groups .

- Purification : Crystallization in DMF or ethanol yields pure solids (melting points: 160–280°C) .

Q. How can spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C=O at 1650–1700 cm⁻¹, NH at 3200–3400 cm⁻¹, C-S-C at 600–700 cm⁻¹) .

- 1H-NMR : Analyze proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 287–311) and fragmentation patterns .

Q. How do structural modifications influence cytotoxicity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances cytotoxicity by improving membrane permeability. For example, 4-nitrophenyl derivatives show IC₅₀ values <10 µM in cancer cell lines .

- Ring Expansion : Replacing the tetrazole with a thiazole ring reduces activity, suggesting the tetrazole’s hydrogen-bonding capacity is critical .

- In Silico Modeling : Use molecular docking to predict binding affinity to targets like topoisomerase II .

Q. How can researchers address low yields in the final cyclization step?

Methodological Answer:

- Catalyst Screening : Add triethylamine (10 mol%) to accelerate cyclization and reduce by-products .

- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics (reaction time: 1–3 minutes vs. hours) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted intermediates .

Q. What methodologies are used to evaluate antimicrobial activity?

Methodological Answer:

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure inhibition zones (≥15 mm indicates activity) .

- MIC Determination : Use microdilution assays (concentration range: 1–100 µg/mL) .

- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS to identify bioavailability issues .

- Metabolite Analysis : Identify active metabolites via HPLC-ESI-MS; e.g., hydroxylated derivatives may retain activity .

- Dose Optimization : Adjust dosing regimens based on in vivo toxicity (e.g., LD₅₀ >500 mg/kg in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.